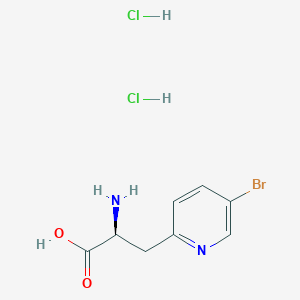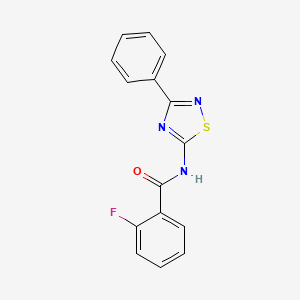![molecular formula C12H12N2 B2724605 8-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline CAS No. 927999-32-4](/img/structure/B2724605.png)
8-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrroloquinoline derivatives are a class of compounds that have been studied for their potential biological activities . They are uniquely functionalized and have been synthesized for various purposes .
Synthesis Analysis
These compounds can be synthesized in one to two steps by utilizing a post-Ugi modification strategy . Another method involves cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .Molecular Structure Analysis
The molecular structure of these compounds is complex and includes a pyrrole and a pyrazine ring . The exact structure would depend on the specific substitutions and modifications made during synthesis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds can be complex and involve multiple steps . The exact reactions would depend on the specific synthesis method used.Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
- Novel Pyrroloquinoline Derivatives : Research on novel pyrrolo[3,2,f]quinoline derivatives, similar in structure to 8-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline, showed that these compounds exhibit antiproliferative properties, particularly against leukemia cell lines. These compounds are characterized by an angular aromatic tricyclic system and were found to inhibit cell growth, though their action does not principally rest on topoisomerase II poisoning (Ferlin et al., 2001).
Synthesis and Organic Chemistry Applications
- Catalyst-Free Synthesis : A study described the catalyst-free synthesis of pyrrolo[1,2-a]quinoline derivatives from 2-methylquinolines, aldehydes, and alkynoates. This environmentally benign process is significant for its broad applications in organic synthesis and medicinal chemistry (Wu et al., 2017).
Potential Therapeutic Applications
- Pyrroloquinoline Derivatives in Asthma Treatment : A series of pyrrolo[3,2,1-ij]quinoline derivatives was synthesized and evaluated for their potential therapeutic application in asthma. These compounds showed significant activity against histamine, platelet activating factor (PAF), and leukotrienes, which are important mediators in asthma (Paris et al., 1995).
Synthesis of Alkaloids
- Synthesis of Luotonin A and Camptothecin : An approach using pyrrolo[3,4-b]quinolines through a formal intramolecular aza-Diels-Alder (Povarov) reaction was applied in the total synthesis of luotonin A and a formal synthesis of camptothecin. This highlights the relevance of pyrroloquinoline structures in alkaloid synthesis (Twin & Batey, 2004).
Environmental Applications
- Preconcentration of Trace Metals : A study explored the use of 8-quinolinol, a related compound, immobilized on various substrates for the preconcentration of trace metals from sea water, demonstrating its potential environmental application (Willie et al., 1983).
Wirkmechanismus
While the exact mechanism of action of “8-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline” is not known, related compounds have shown activities against various biological targets. For example, some pyrroloquinoline derivatives have shown potent activities against FGFR1, 2, and 3, which play an essential role in various types of tumors .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-8-3-2-4-9-7-10-5-6-13-12(10)14-11(8)9/h2-4,7H,5-6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXUYNJCUGNHPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C3CCNC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1,8,8-Trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]oct-3-yl)acetic acid](/img/structure/B2724522.png)
![(E)-N,N-dimethyl-N'-(5-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbonyl}-1,3-thiazol-2-yl)methanimidamide](/img/structure/B2724523.png)




![2-Fluoro-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2724533.png)
![1-(2,5-dimethoxyphenyl)-4-{1-[3-(3,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2724534.png)
![4-[bis(prop-2-enyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2724536.png)
![7-Fluoro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline](/img/structure/B2724537.png)
![ethyl 1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2724539.png)
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B2724541.png)
![3-fluoro-N-{3-[5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2724542.png)
![3-[4-(4-Methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2724545.png)
